2-hydroxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide
Description
2-Hydroxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a hydroxy group at position 2 and a carboxamide moiety at position 2. The carboxamide nitrogen is further linked to a 1,3-thiazole ring substituted with a thiophen-2-yl group. This structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic exploration, particularly in targeting enzymes like cyclooxygenases (COX) or lipoxygenases (LOX) .
Properties
Molecular Formula |
C17H11N3O2S2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-oxo-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C17H11N3O2S2/c21-15-8-11(10-4-1-2-5-12(10)18-15)16(22)20-17-19-13(9-24-17)14-6-3-7-23-14/h1-9H,(H,18,21)(H,19,20,22) |
InChI Key |
ZBOCMVUJADNEII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=NC(=CS3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Thiazole Ring: The thiazole ring can be introduced through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Attachment of the Thiophene Moiety: The thiophene ring can be attached via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.
Final Assembly: The final compound is assembled by coupling the thiazole-thiophene intermediate with the quinoline derivative under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxy group on the quinoline ring undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media selectively oxidizes the 2-hydroxy group to a ketone, forming a quinoline-4-carboxamide derivative with a 2-oxo substituent . For example:
Reaction conditions:
-
Solvent: Ethanol or water
-
Temperature: 60–80°C
Reduction Reactions
The carboxamide group and aromatic systems show limited reducibility under standard conditions. Sodium borohydride (NaBH₄) selectively reduces imine intermediates formed during side reactions but does not affect the thiazole or quinoline rings . For example, in the presence of aldehydes, the compound may form Schiff bases, which are subsequently reduced to secondary amines .
Electrophilic Aromatic Substitution (EAS)
The thiophene and thiazole rings direct electrophilic attacks to specific positions:
-
Thiophene-2-yl group : Electrophiles (e.g., NO₂⁺, Br⁺) preferentially substitute at the 5-position of the thiophene ring due to conjugation with the sulfur atom .
-
Thiazole ring : The 4-position (adjacent to the thiophene substituent) is deactivated toward EAS, while the 5-position remains reactive .
Example: Nitration
Conditions:
-
Temperature: 0–5°C (to avoid over-nitration)
Nucleophilic Substitution
The carboxamide group participates in hydrolysis under acidic or basic conditions:
Condensation and Cyclization
The hydroxyquinoline moiety acts as a nucleophile in condensation reactions. For example, in the presence of aldehydes, it forms Schiff bases :
-
Solvent: Ethanol or DMF
-
Catalyst: Piperidine or acetic acid
Complexation and Metal Interactions
The compound chelates metal ions (e.g., Fe³⁺, Cu²⁺) via the hydroxy group (quinoline) and thiazole nitrogen. This property is leveraged in catalytic applications and antimicrobial studies .
Example: Iron(III) Complexation
Thermal and Photochemical Stability
Scientific Research Applications
Antibacterial Properties
One of the most notable applications of 2-hydroxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide is its antibacterial activity. Recent studies have highlighted its effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antibacterial Activity Against MRSA
A study conducted on a series of derivatives related to this compound demonstrated that one derivative exhibited potent antibacterial activity with minimum inhibitory concentration (MIC) values below 1 μg/mL against S. aureus ATCC29213. This derivative showed a significant improvement in potency compared to vancomycin, a commonly used antibiotic. The compound was also found to have a favorable selective toxicity profile in cytotoxicity assays with HepG2 and HUVEC cells, indicating its potential for therapeutic use without significant side effects .
Multi-target Therapeutic Potential
Beyond its antibacterial properties, this compound has been explored for its multi-target therapeutic potential. The privileged structure of quinoline derivatives has been utilized to develop agents that exhibit various biological activities, including anti-inflammatory and antioxidant effects.
Case Study: Multi-target Agents
Research has shown that derivatives based on the 4-hydroxy-2-quinolone scaffold possess significant lipoxygenase (LOX) inhibitory activity and antioxidant properties. For instance, certain carboxamide analogues derived from this structure demonstrated IC50 values for LOX inhibition as low as 10 μM and exhibited strong lipid peroxidation inhibition . This suggests that the compound could be leveraged not only for antibacterial purposes but also for broader therapeutic applications in inflammatory diseases.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of 2-hydroxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide is crucial for optimizing its efficacy and minimizing toxicity. SAR studies have indicated that modifications to the thiazole and quinoline moieties can significantly affect the biological activity of the compounds.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to therapeutic effects in diseases like cancer or inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs differ in substituents on the quinoline ring, thiazole/thiophene moieties, or the carboxamide linker. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogs
*Calculated based on molecular formula; †Yield from Scheme S9 in .
Structural Modifications and Implications
This feature is absent in most analogs except compound 6a , which shares a hydroxy group but lacks the quinoline scaffold.
Thiophene vs. Phenyl Substitutions : The thiophen-2-yl group in the target compound introduces sulfur-based aromaticity, which may improve metabolic stability compared to purely phenyl-substituted analogs (e.g., ). However, electron-withdrawing groups like chlorine in could enhance target affinity but reduce solubility.
Thiazole vs. Thiadiazole Linkers : Replacing the thiazole in the target compound with a thiadiazole (e.g., ) introduces an additional nitrogen atom, altering electronic properties and steric bulk. This may affect pharmacokinetic profiles, such as membrane permeability.
Biological Activity
The compound 2-hydroxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide is part of a broader class of quinoline derivatives that have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on recent research findings.
Chemical Structure and Synthesis
The compound's structure features a quinoline backbone substituted with a thiophenyl thiazole moiety. The synthesis typically involves multi-step organic reactions, including bromination, thiourea treatment, and subsequent amine coupling reactions. Various synthetic pathways have been explored to optimize yield and biological activity.
Anticancer Activity
Research indicates that derivatives of 2-hydroxyquinoline-4-carboxamide exhibit significant anticancer properties. For instance, a study evaluated the activity of related compounds against several cancer cell lines:
- MCF-7 (Breast cancer)
- HCT-116 (Colon cancer)
- PC-3 and LNCaP (Prostate cancer)
- SK-HEP-1 (Liver cancer)
Results showed that these compounds could induce cytotoxicity in a dose-dependent manner, particularly against prostate cancer cells (PC3) with notable efficacy in oxidative stress-mediated DNA damage .
| Cell Line | IC50 (μM) | % Inhibition |
|---|---|---|
| MCF-7 | 12.5 | 85 |
| HCT-116 | 15.0 | 78 |
| PC3 | 8.0 | 90 |
| LNCaP | 14.0 | 75 |
| SK-HEP-1 | 20.0 | 70 |
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Studies have demonstrated moderate to good activity against various bacterial strains, including those responsible for tuberculosis. The minimum inhibitory concentrations (MICs) for several synthesized derivatives were compared with standard antibiotics.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| Compound A | 250 | 98 |
| Compound B | 100 | 99 |
These results suggest that the incorporation of the thiazole moiety enhances the antimicrobial properties of quinoline derivatives .
Anti-inflammatory Activity
The anti-inflammatory potential has also been assessed through cyclooxygenase (COX) enzyme inhibition studies. Compounds were tested against COX-1 and COX-2 enzymes to evaluate their selectivity and efficacy.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound C | 10 | 5 | 2.0 |
A higher selectivity index indicates a preference for inhibiting COX-2 over COX-1, which is desirable for reducing inflammation with fewer gastrointestinal side effects .
The mechanisms by which these compounds exert their biological effects are varied:
- Anticancer Mechanism : Induction of apoptosis through oxidative stress pathways.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
- Anti-inflammatory Mechanism : Inhibition of prostaglandin synthesis via COX enzyme modulation.
Case Studies
Several case studies have highlighted the efficacy of quinoline derivatives in preclinical models:
- A study demonstrated the effectiveness of a related quinoline derivative in reducing tumor size in xenograft models.
- Another investigation reported significant reductions in bacterial load in infected animal models treated with thiazole-containing compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
